2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (2-BMHFP) is a fluorinated organic molecule with the chemical formula C₄H₃BrF₆. It is a colorless liquid at room temperature [Source: PubChem, National Institutes of Health (.gov) https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-1_3-difluorobenzene]. Due to its unique properties, such as its chemical stability and ability to react with various biomolecules, 2-BMHFP has been explored in different scientific research areas.
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, commonly referred to as BMHFP, is an organofluorine compound characterized by its unique molecular structure that includes both bromine and fluorine atoms. Its molecular formula is C₄H₃BrF₆, and it has a molecular weight of approximately 244.96 g/mol. This compound is notable for its applications in various scientific and industrial fields due to its distinctive chemical properties, particularly the stability conferred by the fluorine atoms and the reactivity introduced by the bromine atom .
Research into the biological activity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is ongoing. The compound is being investigated for potential applications in biochemical assays and as a labeling reagent in various biological studies. Its fluorinated structure may enhance its utility in drug development and pharmaceutical applications due to the unique interactions fluorinated compounds can have with biological systems .
The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. This process can be achieved by reacting the parent compound with bromine under controlled conditions using suitable catalysts. Industrially, large-scale production often employs optimized bromination processes utilizing continuous flow reactors to maximize yield and purity .
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane has several notable applications:
Studies examining the interactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane with other compounds reveal its potential as a versatile reagent. For instance:
Several compounds share structural or functional similarities with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1,1,3,3,3-Hexafluoro-2-methylpropane | C₄H₃F₆ | Lacks bromine; used in similar synthetic pathways. |
| 2-Bromo-2-methylpropane | C₄H₉Br | Contains bromine but fewer fluorine atoms. |
| 2-Fluoro-2-methylpropane | C₄H₉F | Contains fluorine; less reactive than BMHFP. |
What sets BMHFP apart from these similar compounds is its combination of multiple fluorine atoms with a bromine atom. This unique combination enhances both the stability and reactivity of the molecule compared to others that may have fewer halogen substituents or different configurations. Its specific reactivity profile makes it especially valuable in specialized chemical syntheses and applications within pharmaceutical research .
X-ray crystallographic analysis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane has been conducted primarily through studies of its derivatives and metal complexes rather than the free compound itself. The Royal Society of Chemistry supplementary data provides crystallographic information for several nickel complexes containing hexafluoroisobutyl groups derived from this compound [1]. These studies were performed at specialized X-ray diffraction facilities using Rigaku FRX rotating anode diffractometers with CuKα radiation and Dectris Pilatus 200K detectors [1].
The molecular geometry of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane exhibits typical characteristics of organofluorine compounds. The carbon-fluorine bond lengths are consistent with literature values for similar fluorinated molecules, measuring approximately 1.34-1.35 Å [2] [3]. These bond lengths are characteristic of the strong, highly polar C-F bonds that define organofluorine chemistry. The molecular weight has been confirmed as 244.96 g/mol with the molecular formula C4H3BrF6 [4] [5].
The compound adopts a tetrahedral geometry around each carbon center bearing trifluoromethyl groups, which is typical for CF3 substituents [3]. The van der Waals radius of fluorine atoms (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing for efficient packing without significant steric strain [2] [6]. The C-Br bond length in bromomethyl systems typically ranges from 1.9-2.0 Å, providing a reactive site for nucleophilic substitution reactions [1].
Fluorine-19 nuclear magnetic resonance spectroscopy represents the most informative analytical technique for characterizing 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. The compound exhibits characteristic chemical shifts in the range of -67.5 to -67.7 ppm for the trifluoromethyl groups [1]. These values are typical for CF3 groups attached to quaternary carbon centers in organofluorine compounds [7].
The 19F NMR spectrum displays quintet patterns with coupling constants (J) ranging from 8-17 Hz, reflecting the magnetic interactions between fluorine nuclei and adjacent protons [1]. The chemical shift range extends broadly from -59.1 to -77.11 ppm when considering various fluorinated derivatives and reaction products [1]. Septet patterns are observed for hexafluoroisobutyl groups with coupling constants around 29 Hz, indicating strong scalar coupling to the central methine hydrogen [1].
Mechanistic studies using in situ 19F NMR have revealed the elimination kinetics of the compound under basic conditions, showing rapid conversion to hexafluoroisobutene within minutes [8] [9]. The spectroscopic data supports a tandem elimination/allylic shift/hydrofluorination mechanism during chemical transformations [1].
Infrared spectroscopic analysis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane exhibits characteristic absorption bands associated with organofluorine compounds. The C-F stretching vibrations appear as strong, sharp bands in the fingerprint region, typically between 1000-1400 cm⁻¹ [10]. These vibrations are among the most intense features in the IR spectrum due to the highly polar nature of the C-F bonds [2].
The compound shows additional absorption bands corresponding to C-H stretching around 2900-3000 cm⁻¹ and C-Br stretching vibrations in the 500-700 cm⁻¹ region. The unique combination of these spectral features provides a distinctive fingerprint for compound identification and purity assessment [11].
Ultraviolet-visible spectroscopic characterization of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane has received limited experimental attention in the available literature. The compound, being a saturated fluoroalkyl halide, is expected to show absorption primarily in the far-UV region due to σ→σ* transitions [12]. The presence of the bromomethyl group may extend absorption into the near-UV region around 200-250 nm, but specific wavelength maxima and extinction coefficients have not been systematically reported.
Density functional theory (DFT) calculations have been employed to investigate the electronic structure and reaction mechanisms involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. These computational studies have focused primarily on understanding the fluoroalkylation reactions and elimination processes that the compound undergoes [8] [9].
The electronic structure calculations reveal the highly polarized nature of the C-F bonds, with significant charge separation between carbon and fluorine atoms [2]. The computed C-F bond lengths are consistent with experimental crystallographic data, typically falling in the range of 1.34-1.35 Å [3]. The presence of multiple electronegative fluorine atoms creates a strongly electron-deficient carbon framework, enhancing the reactivity of the bromomethyl group toward nucleophilic attack [8].
Computational modeling has elucidated the mechanism of base-induced elimination to form hexafluoroisobutene, followed by subsequent reactions with nucleophiles [8] [9]. The calculations support a tandem mechanism involving initial β-elimination of HBr, formation of the highly electrophilic hexafluoroisobutene intermediate, and subsequent SN2' reactions with nucleophiles [8].
The electronic structure studies also reveal the importance of hyperconjugation effects and fluorine-fluorine interactions in stabilizing certain conformations. The σ* orbitals of the C-F bonds serve as electron acceptors, influencing the overall molecular geometry and reactivity patterns [13].
The conformational behavior of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in solution has been investigated through mechanistic studies and in situ NMR experiments [1] [8]. The compound exhibits rapid conformational interconversion in solution, with the preferred conformations influenced by dipole-dipole interactions between the polar C-F bonds [13].
In tetrahydrofuran (THF) solution, the compound demonstrates facile elimination kinetics under basic conditions, proceeding through well-defined intermediate conformations [1]. The elimination process shows first-order kinetics with respect to the brominated starting material, indicating that the rate-determining step involves conformational rearrangement prior to β-elimination [8].
Temperature-dependent NMR studies reveal that the activation barrier for conformational interconversion is relatively low, consistent with the flexible nature of the fluoroalkyl chain [9]. The preferred conformations position the trifluoromethyl groups to minimize steric interactions while maximizing favorable electrostatic interactions [13].
The solution-phase dynamics are significantly influenced by solvent effects, with polar aprotic solvents such as THF facilitating more rapid conformational equilibration compared to nonpolar solvents [1]. This behavior is attributed to the stabilization of polar transition states through solvation of the highly polarized C-F bonds [8].
Irritant